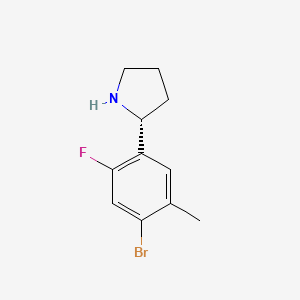
(R)-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in many natural products and pharmaceuticals. The presence of bromine, fluorine, and methyl groups on the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoro-5-methylbenzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The aldehyde group of 4-bromo-2-fluoro-5-methylbenzaldehyde is reacted with ®-pyrrolidine under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the phenyl substituents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.
Biology and Medicine
In biological and medicinal research, ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine may be investigated for its potential pharmacological activities. Compounds with similar structures have been studied for their effects on various biological targets, including enzymes and receptors.
Industry
In the industrial sector, ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine may be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties can be leveraged to develop new products with enhanced performance.
Mechanism of Action
The mechanism of action of ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine depends on its specific biological target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The presence of bromine, fluorine, and methyl groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(4-Bromo-2-fluorophenyl)pyrrolidine
- ®-2-(4-Bromo-5-methylphenyl)pyrrolidine
- ®-2-(4-Fluoro-5-methylphenyl)pyrrolidine
Uniqueness
®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine is unique due to the specific combination of bromine, fluorine, and methyl groups on the phenyl ring. This combination can result in distinct chemical and biological properties compared to other similar compounds. The chiral nature of the compound also adds to its uniqueness, as the ®-enantiomer may exhibit different activities compared to the (S)-enantiomer.
Properties
Molecular Formula |
C11H13BrFN |
|---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
(2R)-2-(4-bromo-2-fluoro-5-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H13BrFN/c1-7-5-8(10(13)6-9(7)12)11-3-2-4-14-11/h5-6,11,14H,2-4H2,1H3/t11-/m1/s1 |
InChI Key |
RGHAVSJOJSHDPA-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Br)F)[C@H]2CCCN2 |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


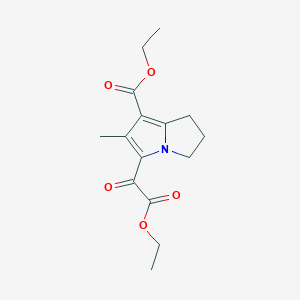
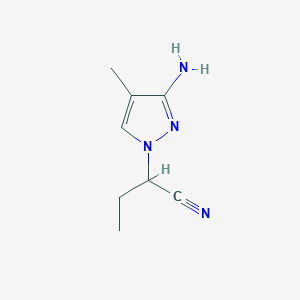
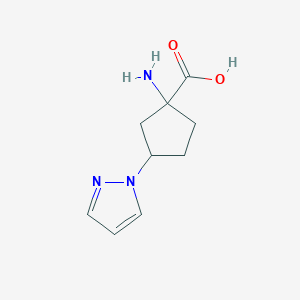
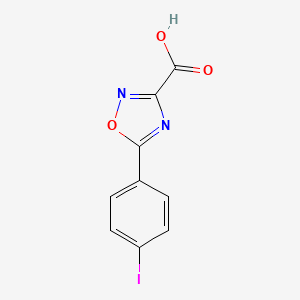

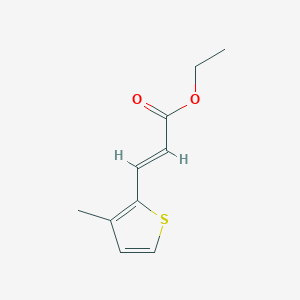
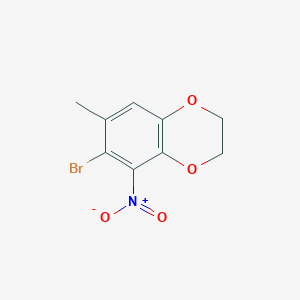
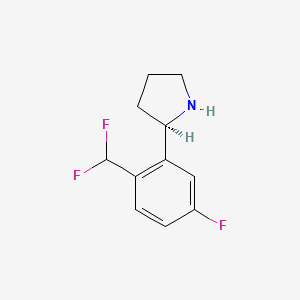
![N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13324692.png)
![2-(Chloromethyl)furo[3,2-c]pyridine](/img/structure/B13324697.png)
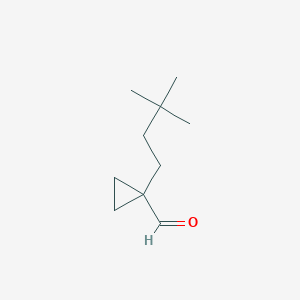
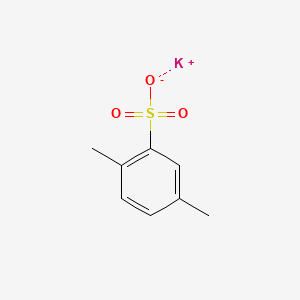

![Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)
